Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
Description
Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a polyphosphonate chelating agent with a hexane backbone and eight sodium counterions. Its structure features a hexane-1,6-diylbis(nitrilobis(methylene)) core, which provides multiple phosphonate groups for metal ion coordination. This compound is widely used in industrial applications such as water treatment, detergent formulations, and scale inhibition due to its high solubility in water and strong binding affinity for divalent cations (e.g., Ca²⁺, Mg²⁺) .
The compound’s structure has likely been validated using crystallographic tools such as SHELXL, a program renowned for small-molecule refinement and structure validation . The hexane backbone confers flexibility, enabling effective chelation of metal ions across a range of pH conditions.
Properties
CAS No. |
94023-18-4 |
|---|---|
Molecular Formula |
C10H20N2Na8O12P4 |
Molecular Weight |
668.09 g/mol |
IUPAC Name |
octasodium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C10H28N2O12P4.8Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;/q;8*+1/p-8 |
InChI Key |
DGCKJBZTJPQAPT-UHFFFAOYSA-F |
Canonical SMILES |
C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to obtain the octasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrilobis(methylene) groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate and amine derivatives, which have applications in different fields such as agriculture, medicine, and materials science .
Scientific Research Applications
Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential use as a drug delivery agent and in the treatment of certain diseases.
Industry: It is used in water treatment, corrosion inhibition, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, which can inhibit the activity of certain enzymes and disrupt biological pathways. The compound’s phosphonate groups interact with metal ions, forming stable complexes that prevent the ions from participating in catalytic processes .
Comparison with Similar Compounds
Counterion Variation: Octapotassium Analog
Compound : Octapotassium [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS: 263-838-8)
- Key Differences :
- Counterion : Potassium replaces sodium, reducing solubility in polar solvents due to potassium’s larger ionic radius and lower hydration energy.
- Applications : Preferred in agricultural chemicals where sodium accumulation in soil is undesirable.
- Stability : Potassium salts may exhibit lower hygroscopicity, enhancing shelf life in humid environments .
Backbone Chain Length Variation: Ethane-1,2-diylbis Analog
Compound : Octapotassium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS: 93983-09-6)
- Key Differences :
- Backbone : Ethane (C₂) vs. hexane (C₆), shortening the distance between phosphonate groups.
- Chelation Efficiency : Shorter backbone reduces steric flexibility, limiting efficacy for larger metal ions (e.g., Fe³⁺) but improving binding to smaller ions (e.g., Al³⁺).
- Solubility : Higher solubility in organic solvents due to reduced hydrophilicity .
Functional Group Analogs: Hexamethylene Diisocyanate
Compound : 1,6-Diisocyanatohexane (CAS: 822-06-0)
- Key Differences :
Data Table: Comparative Properties
| Compound Name | CAS Number | Counterion | Backbone Chain | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate | 63069-27-2 | Sodium | C₆ | High | Water treatment, detergents |
| Octapotassium [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate | 263-838-8 | Potassium | C₆ | Moderate | Agriculture, industrial chelation |
| Octapotassium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate | 93983-09-6 | Potassium | C₂ | High | Niche metal ion sequestration |
| 1,6-Diisocyanatohexane | 822-06-0 | N/A | C₆ | Low | Polyurethane synthesis |
Sources:
Biological Activity
Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex phosphonate compound characterized by its unique structure, which includes a hexane backbone and multiple phosphonate functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science.
Chemical Structure and Properties
The molecular formula of this compound is , and it exhibits high water solubility due to the presence of sodium ions. The compound's structure allows for various chemical reactivities, including hydrolysis and nucleophilic substitution reactions, which are essential for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests several key areas of interest:
1. Metal Ion Chelation
Preliminary studies indicate that the phosphonate groups in this compound can effectively chelate divalent metal ions such as calcium and magnesium. This chelation can influence various biological pathways, potentially affecting cellular processes and environmental interactions.
2. Antimicrobial Properties
The presence of ammonium ions in structurally similar compounds suggests that this compound may exhibit antimicrobial properties. These ions can disrupt microbial cell membranes, leading to cell lysis. Further research is required to confirm these effects and understand the underlying mechanisms.
3. Enzyme Interaction
There is potential for the phosphonate groups to interact with enzymes, possibly acting as inhibitors or modulators of enzymatic activity. This aspect warrants further investigation to elucidate specific interactions with biological macromolecules.
Comparative Analysis with Similar Compounds
A comparison with structurally similar phosphonates highlights the unique features and potential applications of this compound:
| Compound Name | Molecular Formula | Key Features | Potential Applications |
|---|---|---|---|
| Tetrasodium Nitrilotris(methylene)trisphosphonate | Contains three phosphonate groups | Chelating agent | |
| Pentasodium (1,2-Ethanediylbis(nitrilobis(methylene)))tetrakisphosphonic acid | Different backbone structure | Agricultural applications | |
| Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate | Potassium variant | Varies in solubility characteristics |
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